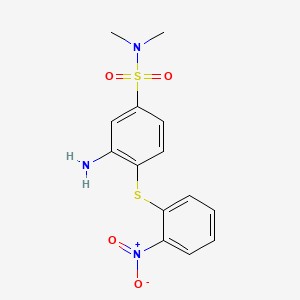

3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide

Description

3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide is a benzenesulphonamide derivative characterized by:

- N,N-dimethylamino group at position 3.

- (2-nitrophenyl)thio substituent at position 4.

The 2-nitrophenylthio group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and solubility compared to simpler substituents .

Properties

CAS No. |

85532-99-6 |

|---|---|

Molecular Formula |

C14H15N3O4S2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

3-amino-N,N-dimethyl-4-(2-nitrophenyl)sulfanylbenzenesulfonamide |

InChI |

InChI=1S/C14H15N3O4S2/c1-16(2)23(20,21)10-7-8-13(11(15)9-10)22-14-6-4-3-5-12(14)17(18)19/h3-9H,15H2,1-2H3 |

InChI Key |

RPLFTSQDXKCPHC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide generally involves the following key steps:

- Preparation of a suitable benzenesulphonamide intermediate bearing the amino and N,N-dimethyl substituents.

- Introduction of the 2-nitrophenylthio group via nucleophilic aromatic substitution or thiolation reactions.

- Purification and characterization of the final compound.

Starting Materials and Key Intermediates

- 4-Aminobenzenesulphonamide derivatives serve as the core scaffold.

- 2-Nitrothiophenol or 2-nitrophenyl disulfides are commonly used as sources of the 2-nitrophenylthio group.

- N,N-Dimethylation of the sulphonamide nitrogen is achieved either before or after thioaryl substitution depending on the route.

Specific Preparation Routes

Route A: Thiolation of 4-Amino-N,N-dimethylbenzenesulphonamide

N,N-Dimethylation of 4-aminobenzenesulphonamide is performed using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.

The resulting 3-amino-N,N-dimethylbenzenesulphonamide is reacted with 2-nitrothiophenol or its derivatives to introduce the thioaryl group at the 4-position via nucleophilic aromatic substitution or coupling reactions.

The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–100 °C) to facilitate substitution.

The product is purified by recrystallization or column chromatography.

Route B: Sulfonylation of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)aniline

Starting from 3-amino-4-(2-nitrophenylthio)aniline , sulfonylation is carried out using chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

Subsequent N,N-dimethylation of the sulphonamide nitrogen completes the synthesis.

This route may require protection/deprotection steps for the amino groups to avoid side reactions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N,N-Dimethylation | Formaldehyde + formic acid or MeI + base | Methanol, ethanol, or DMF | 60–90 | 70–85 | Eschweiler–Clarke preferred for selectivity |

| Thiolation (arylthio substitution) | 2-Nitrothiophenol + base (e.g., K2CO3) | DMF, DMSO | 80–100 | 40–70 | Polar aprotic solvents enhance nucleophilicity |

| Sulfonylation | Chlorosulfonic acid or sulfonyl chloride | Dichloromethane, toluene | 0–25 | 60–75 | Requires careful temperature control |

| Purification | Column chromatography or recrystallization | Various | Ambient | — | Purity >95% achievable |

Solvent and Temperature Effects

Use of polar aprotic solvents like DMF or DMSO is critical to enhance nucleophilicity of the thiolate ion and facilitate substitution.

Reaction temperatures between 80–100 °C optimize substitution rates without decomposing sensitive groups.

Lower temperatures during sulfonylation prevent side reactions and degradation.

Research Findings and Notes

The compound has a molecular formula of C14H15N3O4S2 and a molecular weight of approximately 353.42 g/mol .

Physical properties such as density (1.48 g/cm³) and boiling point (515.5 °C at 760 mmHg) have been documented, indicating thermal stability suitable for synthesis and purification processes.

No direct literature references describing novel synthetic routes specifically for this compound were found, but related sulphonamide-thioaryl derivatives share similar preparation methods involving sulphonamide formation followed by aromatic thiolation.

Protection of amino groups and selective methylation steps are often necessary to achieve high yields and purity.

Purification by flash chromatography with methanol/dichloromethane gradients is effective for isolating the product.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino and sulphonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amino derivatives, and substituted sulphonamides .

Scientific Research Applications

Pharmaceutical Applications

3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide is primarily investigated for its potential pharmaceutical applications, particularly in drug formulation and development.

High-Performance Liquid Chromatography (HPLC)

The compound has been successfully analyzed using reverse-phase HPLC techniques. The method involves using a mobile phase composed of acetonitrile and water, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid.

Data Table: HPLC Analysis Conditions

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| pH | Adjusted with Formic Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

This method allows for the efficient separation and analysis of impurities, making it suitable for pharmacokinetic studies and quality control in pharmaceutical manufacturing .

Detection of Contaminants

The compound's structure allows for potential applications in detecting environmental contaminants, particularly in water samples where sulfonamides are often monitored due to their widespread use in agriculture and pharmaceuticals.

Case Study:

A study demonstrated the effectiveness of using HPLC methods to detect sulfonamide residues in water sources, which could be adapted to include this compound as a marker compound for environmental monitoring .

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Benzenesulphonamide Core

The biological and physicochemical properties of benzenesulphonamides are highly dependent on substituent placement and electronic effects. Key comparisons include:

Key Observations :

Carbonic Anhydrase (CA) Inhibition

Benzenesulphonamides are well-known CA inhibitors. highlights that p-substituted benzenesulphonamides (e.g., derivatives 8–14) exhibit higher CA affinity than methane-sulphonamide analogs.

Antimicrobial Activity

Benzothiazole-containing benzenesulphonamides (e.g., 4-amino-N-(1,3-benzothiazol-2-yl) derivatives) demonstrate broad-spectrum activity against B. subtilis, E. coli, and C. albicans (MIC: 8–32 µg/mL) . In contrast, the target compound’s nitro-thioether group may limit antimicrobial efficacy due to reduced solubility but could enhance penetration in hydrophobic environments (e.g., biofilms).

Biological Activity

3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide, commonly referred to by its CAS number 85532-99-6, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a complex molecular structure characterized by a sulfonamide functional group, a nitrophenyl moiety, and an amino group, which may contribute to its pharmacological properties.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₄S₂ |

| Molecular Weight | 353.417 g/mol |

| Density | 1.48 g/cm³ |

| Boiling Point | 515.5 °C at 760 mmHg |

| Flash Point | 265.6 °C |

| LogP | 4.7637 |

Biological Activity

Research into the biological activity of sulfonamide derivatives, including this compound, has revealed several important findings:

Cardiovascular Effects

A study evaluating the effects of related benzenesulfonamides on perfusion pressure and coronary resistance in isolated rat hearts demonstrated that these compounds could influence cardiovascular parameters. Although direct studies on this compound are sparse, it is hypothesized that similar mechanisms may be at play due to structural similarities .

Pharmacokinetic Properties

Pharmacokinetic studies using computational models have suggested that sulfonamide derivatives may possess favorable absorption and distribution characteristics. Theoretical evaluations using software like SwissADME indicate potential for good bioavailability and metabolic stability .

Case Studies and Research Findings

- Antibacterial Screening : A study conducted on various sulfonamide derivatives found that certain structural modifications enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit similar properties pending empirical testing.

- Cardiovascular Impact : Research on the effects of sulfonamides on cardiac function indicated significant changes in perfusion pressure, suggesting a potential role in managing cardiovascular conditions through calcium channel modulation .

- Theoretical Pharmacokinetics : Computational analysis has shown that derivatives like this compound could have desirable pharmacokinetic profiles, with predictions of high permeability across biological membranes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, sulfonamide formation may require reacting a benzenesulfonyl chloride precursor with amines under basic conditions (e.g., NaOH or triethylamine) in anhydrous solvents like dichloromethane . Purification via column chromatography or recrystallization ensures purity, while HPLC (>95% purity threshold) and NMR (verifying amine and sulfonyl group integration) confirm structural fidelity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and substituent integration (e.g., dimethylamino and nitrophenyl groups) .

- FT-IR : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- LC-MS : To validate molecular weight and detect impurities .

- XRD : For crystalline phase analysis if applicable .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C, followed by HPLC monitoring of degradation products. Sulfonamides generally degrade under strong acidic/basic conditions via hydrolysis of the sulfonamide bond . Thermostability can be assessed via TGA, with decomposition temperatures >200°C indicating moderate thermal resilience .

Advanced Research Questions

Q. How can researchers design interaction studies to elucidate the compound’s mechanism with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to enzymes/receptors. For example, thiophenyl and nitro groups may interact with cysteine residues or heme centers, respectively, in oxidoreductases . Competitive assays with known inhibitors (e.g., NADPH for oxidoreductases) can validate specificity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Context-dependent activity may arise from redox activation (nitro group reduction to nitro radicals) or cell-type-specific uptake. Researchers should:

- Perform dose-response assays across cell lines (e.g., cancer vs. non-cancerous) .

- Use ROS scavengers (e.g., N-acetylcysteine) to test redox-mediated cytotoxicity .

- Compare activity in aerobic vs. anaerobic conditions to assess nitroreductase dependency .

Q. What computational approaches predict the compound’s reactivity and binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Dock into target proteins (e.g., carbonic anhydrase) using AutoDock Vina, focusing on sulfonamide-Zn²⁺ coordination and π-π stacking with nitroaryl groups .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. How does structural modification of the nitroaryl or dimethylamino groups alter reactivity?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H2/Pd-C) converts nitro to amine, enabling conjugation with fluorophores for cellular tracking .

- Dimethylamino Substitution : Replace with morpholino or piperazinyl groups via SNAr reactions to modulate solubility and logP .

- Thioether Oxidation : Treat with mCPBA to sulfone, altering electronic properties and steric bulk .

Q. What comparative analyses identify unique properties relative to structural analogs?

- Methodological Answer : Compare with analogs (e.g., 4-amino-N-(3-sulfonylphenyl)benzamide) via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.